5-chloro-3-(propan-2-yl)-1H-indole
Description
Significance of the Indole (B1671886) Heterocyclic System in Pharmaceutical Sciences
The indole nucleus is a privileged scaffold in drug discovery, widely occurring in nature and serving as a crucial building block for a vast array of pharmaceuticals. researchgate.netijpsr.com Its structural versatility allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries with a wide spectrum of biological activities. numberanalytics.com Indole-containing drugs have been successfully developed for various therapeutic areas, including oncology, infectious diseases, and neurology. numberanalytics.com
The significance of the indole ring lies in its ability to mimic the structure of peptides and interact with biological targets such as enzymes and receptors. nih.gov This has led to the development of numerous indole-based drugs with diverse mechanisms of action. For instance, vincristine, an indole alkaloid, is a potent anticancer agent that inhibits microtubule formation, while other indole derivatives act as serotonin (B10506) receptor agonists. numberanalytics.com The FDA has approved over 40 drugs containing the indole nucleus, highlighting its importance in modern medicine. rsc.org
Strategic Importance of Halogenation (e.g., Chlorine at C-5) in Modulating Indole Bioactivity
The introduction of halogen atoms, particularly chlorine, onto the indole ring is a well-established strategy in medicinal chemistry to modulate the bioactivity of the parent compound. Halogenation can significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov
Specifically, chlorination at the C-5 position of the indole ring has been shown to be advantageous in various therapeutic contexts. For example, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a potent, non-nucleoside inhibitor of HIV-1 reverse transcriptase, demonstrating improved potency against both wild-type and mutant enzymes. nih.gov The presence of the chlorine atom can lead to the formation of halogen bonds, a type of non-covalent interaction that can enhance binding affinity to biological targets. nih.gov Research has shown that halogenation can increase the bioactivity of natural products, with a significant percentage exhibiting at least a two-fold enhancement. nih.gov
Furthermore, the introduction of a chlorine atom can influence the metabolic fate of the molecule. In some cases, it can block sites of metabolism, leading to an increased half-life and improved pharmacokinetic profile. The synthesis of 5-chloroindole (B142107) and its derivatives is an active area of research, with various methods being developed for their efficient production. researchgate.net
Role of Alkyl Substituents (e.g., Propan-2-yl at C-3) in Enhancing Pharmacological Profiles of Indoles
The C-3 position is a key site for functionalization to generate more complex structures with diverse biological activities. nih.gov Many C-3 substituted indole analogs have demonstrated efficacy as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov However, it is important to note that certain 3-alkylindole moieties can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can lead to toxicity. researchgate.net Therefore, the nature of the alkyl substituent must be carefully considered during the drug design process.
Overview of Current Research Trajectories and Unexplored Avenues for 5-chloro-3-(propan-2-yl)-1H-indole Analogues
Current research on indole derivatives continues to be a vibrant area of medicinal chemistry. The development of novel synthetic methodologies for the site-selective functionalization of the indole ring remains a key focus. chemrxiv.orgresearchgate.netnih.gov For instance, catalyst-controlled C-H functionalization is a powerful tool for creating diverse indole libraries. nih.gov
For analogues of this compound, future research could explore the following avenues:
Synthesis of Novel Analogues: Systematic modification of the substituents at various positions of the indole ring could lead to the discovery of compounds with improved potency and selectivity. This includes exploring different halogen substitutions at the C-5 position and a variety of alkyl and other functional groups at the C-3 position.
Investigation of Biological Targets: Identifying the specific biological targets of this compound and its analogues is crucial for understanding their mechanism of action and for rational drug design.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will help to elucidate the key structural features responsible for the observed biological activity and guide the design of more potent compounds.
Exploration of Therapeutic Applications: Given the broad range of biological activities associated with indole derivatives, analogues of this compound should be screened against a wide array of therapeutic targets, including those relevant to cancer, infectious diseases, and neurological disorders.
The strategic combination of a C-5 chloro substituent and a C-3 propan-2-yl group on the indole scaffold represents a promising starting point for the development of new therapeutic agents. Continued research in this area holds the potential to unlock novel and effective treatments for a variety of diseases.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-propan-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOODTQMDCVJOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 3 Propan 2 Yl 1h Indole and Its Structural Analogues
Established Approaches for the Construction of the Indole (B1671886) Core
The formation of the indole nucleus is a foundational step in the synthesis of 5-chloro-3-(propan-2-yl)-1H-indole. Over the decades, a number of powerful annulation reactions have been developed, with the Fischer indole synthesis remaining a cornerstone of the field.
Fischer Indole Synthesis and its Modern Adaptations
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for producing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. chem-station.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon protonation, undergoes a critical rsc.orgrsc.org-sigmatropic rearrangement to form a di-imine. wikipedia.orgmdpi.com Subsequent cyclization and elimination of ammonia (B1221849) yields the aromatic indole ring. wikipedia.orgyoutube.com
The classical approach to synthesizing the target compound would involve the acid-catalyzed condensation of (4-chlorophenyl)hydrazine with 3-methyl-2-butanone. The position of the substituent on the starting phenylhydrazine (B124118) dictates its final position on the indole ring; a para-substituted hydrazine (B178648) like (4-chlorophenyl)hydrazine will yield a 5-substituted indole. youtube.com
Despite its power, the classical Fischer synthesis can be limited by the availability or stability of certain substituted arylhydrazines. rsc.org Modern adaptations have been developed to overcome these challenges:
The Buchwald Modification : This variation utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-chlorobenzene) and a hydrazone, generating the necessary N-arylhydrazone intermediate in situ. chem-station.comwikipedia.org This significantly broadens the scope of the reaction by avoiding the often-difficult direct synthesis of the arylhydrazine.
The Moody-Inman Variation : Researchers at the University of Nottingham developed a two-step process starting from readily available haloarenes. rsc.org The method involves a halogen-magnesium exchange, reaction with di-tert-butyl azodicarboxylate, and subsequent acid-catalyzed reaction with a ketone to form the indole. rsc.org
These methods are typically catalyzed by Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgmdpi.com
Table 1: Key Features of the Fischer Indole Synthesis and its Adaptations
| Method | Starting Materials | Key Transformation | Advantages |
|---|---|---|---|
| Classical Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | Acid-catalyzed condensation and rsc.orgrsc.org-sigmatropic rearrangement. chem-station.comwikipedia.org | Well-established, high generality. chem-station.com |
| Buchwald Modification | Aryl Halide, Hydrazone | Palladium-catalyzed N-arylation. wikipedia.org | Avoids synthesis of potentially unstable arylhydrazines. rsc.org |
| Moody-Inman Variation | Haloarene, Ketone, Di-tert-butyl azodicarboxylate | Halogen-magnesium exchange followed by condensation. rsc.org | Utilizes readily available haloarenes. rsc.org |
Other Seminal Indole Annulation Reactions
Beyond the Fischer synthesis, several other named reactions provide alternative pathways to the indole core, each with its own unique scope and advantages. nih.gov These methods could be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.
A selection of these seminal reactions is presented below:
Table 2: Alternative Indole Synthesis Methodologies
| Synthesis Method | Brief Description | Potential Application |
|---|---|---|
| Bartoli Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. nih.gov | Useful for synthesizing 7-substituted indoles, but can be adapted for other isomers. |
| Madelung Synthesis | Intramolecular cyclization of an N-phenylamide at high temperature. nih.gov | Suitable for preparing indoles unsubstituted at the 2- and 3-positions. |
| Reissert Synthesis | Condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. nih.gov | Primarily yields indole-2-carboxylic acids, which can be further modified. |
| Larock Synthesis | Palladium-catalyzed annulation of an o-haloaniline with an alkyne. nih.gov | Offers a convergent approach with high functional group tolerance. |
| Ruthenium-Catalyzed Annulation | Reaction of anilines with alkanolammonium chlorides in the presence of a ruthenium catalyst. researchgate.net | Provides a direct method from aniline (B41778) derivatives. |
Regioselective Introduction of the Propan-2-yl Group at the C-3 Position
The introduction of the propan-2-yl (isopropyl) group specifically at the C-3 position is a critical step. The C-3 position of the indole ring is the most nucleophilic and is therefore the most common site for electrophilic substitution.
Several strategies can be employed for this regioselective functionalization:
Friedel-Crafts Acylation and Reduction : A reliable two-step method involves the Friedel-Crafts acylation of 5-chloro-1H-indole with isobutyryl chloride (2-methylpropanoyl chloride) in the presence of a Lewis acid. This would regioselectively yield 1-(5-chloro-1H-indol-3-yl)-2-methylpropan-1-one. Subsequent reduction of the ketone carbonyl group, for instance using a Wolff-Kishner or Clemmensen reduction, would furnish the target 3-isopropyl group.
Reductive Amination : An alternative approach involves the reaction of 5-chloro-1H-indole with acetone (B3395972) in the presence of a reducing agent, such as sodium cyanoborohydride, in a process known as reductive amination.
Direct Alkylation : While direct Friedel-Crafts alkylation with an isopropyl halide is possible, it is often plagued by issues of polyalkylation and potential rearrangement of the carbocation intermediate, leading to lower yields and mixtures of products.
Catalytic Methods : Modern catalytic systems offer more precise control. For example, methods have been developed for the nickel-catalyzed dearomative arylboration to generate C-3 borylated indolines, which can serve as versatile intermediates for subsequent cross-coupling reactions to introduce the desired alkyl group. nih.gov Similarly, palladium-catalyzed cross-coupling reactions have been explored for C-3 functionalization. acs.org
Targeted Halogenation Strategies at the C-5 Position of the Indole Nucleus
Introducing a chlorine atom at the C-5 position of the indole's benzene (B151609) ring requires careful strategic planning. The inherent reactivity of the pyrrole (B145914) ring, particularly the C-3 position, must be managed to achieve the desired regioselectivity. Two primary strategies are employed: synthesis from a pre-functionalized precursor or direct halogenation of the indole nucleus.
Synthesis via Pre-functionalized Aniline Derivatives
The most straightforward and common approach is to begin the synthesis with a benzene ring that already contains the chlorine atom at the desired position. This circumvents the challenges of regioselectivity in the halogenation of the assembled indole ring system.
In Fischer Indole Synthesis : As mentioned previously, the use of (4-chlorophenyl)hydrazine as the starting hydrazine in the Fischer indole synthesis directly installs the chlorine atom at the C-5 position of the final indole product. youtube.comumn.edu
In Other Annulations : Similarly, other indole syntheses like the Gassman, Bartoli, or Larock methods can utilize a pre-chlorinated aniline or nitroarene derivative (e.g., 4-chloroaniline) to build the 5-chloroindole (B142107) core. nih.govorgsyn.org
Direct Halogenation Methods
Directly chlorinating the C-5 position of a pre-formed indole ring is more challenging due to the high reactivity of the C-2 and C-3 positions. However, several methods have been developed to achieve this transformation.
Use of Protecting Groups : To prevent unwanted reactions at the pyrrole ring, the indole nitrogen and the C-3 position are often protected. For example, a common sequence involves the N-acetylation of indoline (B122111), followed by direct chlorination which favors the C-5 position. researchgate.netgoogle.com Subsequent saponification of the acetyl group and dehydrogenation (oxidation) of the indoline to the indole restores the aromatic system and yields 5-chloroindole. researchgate.netgoogle.com
Halogen-Halogen Exchange : A commercially feasible synthesis of 5-chloroindole can be achieved via a halogen-halogen exchange reaction. This involves treating a 5-bromoindole (B119039) derivative with cuprous chloride (CuCl) in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.net
Enzymatic Halogenation : Biocatalysis using flavin-dependent halogenase enzymes offers a green and highly regioselective alternative. nih.gov These enzymes can direct halogenation to specific positions on the benzene ring, such as C-5, C-6, or C-7, by sterically blocking the more reactive sites with their protein structure. nih.govresearchgate.net
Directed C-H Functionalization : Recent advances in organometallic chemistry have enabled the direct functionalization of specific C-H bonds. By installing a removable directing group at the C-3 position (such as a pivaloyl group), it is possible to direct palladium or copper catalysts to functionalize the C-5 position with high selectivity. nih.govnih.govresearchgate.net
Table 3: Comparison of C-5 Chlorination Strategies
| Strategy | Method | Reagents/Conditions | Key Feature |
|---|---|---|---|
| Pre-functionalization | Fischer Indole Synthesis | (4-chlorophenyl)hydrazine, ketone, acid. youtube.com | Chlorine is incorporated from the start; avoids regioselectivity issues. |
| Direct Halogenation | Protection-Chlorination-Deprotection | 1) Acetic anhydride (B1165640) 2) Chlorine 3) NaOH 4) Chloranil. researchgate.netgoogle.com | Uses protecting groups to direct chlorination to the benzene ring. |
| Direct Halogenation | Halogen Exchange | 5-Bromoindole, CuCl, NMP. researchgate.net | Exchanges one halogen for another on the pre-formed indole. |
| Direct Halogenation | Enzymatic Halogenation | Flavin-dependent halogenase, Cl⁻ source. nih.govresearchgate.net | High regioselectivity under mild, environmentally benign conditions. |
Green Chemistry Principles in the Synthesis of Indole Derivatives
The application of green chemistry principles to the synthesis of indole derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. tandfonline.comresearchgate.net These principles focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and reusable catalysts. researchgate.nettandfonline.com
One of the primary green approaches involves replacing traditional volatile organic solvents with greener alternatives. Water is a highly desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to an aqueous medium using SO3H-functionalized ionic liquids as catalysts. rsc.org This method allows for the convenient separation of the indole product by filtration, and the catalyst can be regenerated and reused. rsc.org Another green solvent strategy involves the use of deep eutectic solvents or solvent-free reaction conditions. tandfonline.com Mechanochemistry, which involves conducting reactions by grinding solid reactants together, represents a solvent-free approach that can be effective for Fischer indolization. unica.it
Microwave-assisted synthesis is another cornerstone of green chemistry applied to indole synthesis. tandfonline.comtandfonline.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. tandfonline.comresearchgate.net This technique has been employed in various indole syntheses, including multi-component reactions, contributing to more energy-efficient processes. tandfonline.comresearchgate.net
The use of reusable and non-toxic catalysts is also a key aspect of green indole synthesis. researchgate.net Nanocatalysts and solid-supported catalysts are being explored to facilitate easier separation from the reaction mixture and enable catalyst recycling, thereby minimizing waste. tandfonline.comresearchgate.net For instance, a task-specific ionic liquid (TSIL) has been shown to be an efficient and reusable catalyst for the synthesis of 3-substituted indoles in a water-ethanol mixture. rsc.org
These green methodologies can be conceptually applied to the synthesis of This compound . For example, a modified Fischer indole synthesis could be envisioned using a 4-chlorophenylhydrazine (B93024) and isopropyl methyl ketone in water with a recyclable solid acid catalyst. Alternatively, a microwave-assisted, solvent-free reaction could potentially offer a more rapid and efficient route to the target compound.
Cascade and Multi-component Reactions for Complex Indole Scaffolds
Cascade and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govrsc.org These reactions are highly atom-economical and efficient, as they avoid the need for isolation and purification of intermediates, thereby saving time, solvents, and reagents. rsc.org In the context of indole synthesis, cascade and MCRs provide access to a wide diversity of structurally complex indole-containing scaffolds. nih.govnih.govrsc.org
Multi-component reactions often involve the combination of three or more reactants in a one-pot fashion to generate a product that contains portions of all the starting materials. nih.govtandfonline.com A variety of MCRs have been developed for the synthesis of functionalized indoles. For example, the one-pot reaction of an indole, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of various 3-substituted indoles. rsc.org These reactions can be catalyzed by bases, acids, or even green catalysts, and can sometimes be performed under microwave irradiation to enhance their efficiency. researchgate.netrsc.orgnih.gov
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. rsc.org These reactions are particularly useful for building polycyclic indole frameworks. rsc.org For instance, a cascade approach for indole synthesis has been developed based on the radical trifluoromethylation of alkenes, which then enters into a Fischer indole synthesis pathway. nih.gov Iridium-catalyzed C-H activation has also been utilized in cascade reactions to selectively synthesize multifunctional indole derivatives. nih.gov
For the synthesis of This compound and its more complex analogues, MCRs could offer a convergent and efficient approach. A hypothetical three-component reaction could involve a 4-chloroaniline (B138754) derivative, an isopropyl-containing carbonyl compound, and a third component that facilitates the cyclization to the indole ring. Cascade reactions could also be designed to first construct the substituted indole core and then introduce further complexity in a sequential manner.
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Synthesis
The unambiguous characterization and purity assessment of synthesized compounds like This compound are critical steps in synthetic chemistry. This is achieved through a combination of spectroscopic and chromatographic techniques. nih.govnih.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. nih.gov For This compound , the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the chloro and isopropyl substituents. The isopropyl group itself would exhibit a distinct doublet for the methyl protons and a septet for the methine proton. The NH proton of the indole would typically appear as a broad singlet. The ¹³C NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. chromatographyonline.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. mdpi.com The fragmentation pattern observed in tandem MS (MS/MS) experiments can offer valuable structural information by revealing how the molecule breaks apart. nih.govnih.gov For This compound , the mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the IR spectrum of This compound , a characteristic absorption band for the N-H stretching vibration of the indole ring would be expected.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a synthesized compound. mdpi.comoup.com By using a suitable column and mobile phase, HPLC can separate the target compound from any unreacted starting materials, byproducts, or other impurities. nih.gov The purity is typically determined by the relative area of the peak corresponding to the product. oup.com A diode-array detector (DAD) or a UV detector is commonly used for the analysis of indole derivatives, often monitoring at a wavelength of around 280 nm. mdpi.comoup.com
Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another effective method for purity assessment and identification. mdpi.com GC-MS combines the separation power of GC with the detection capabilities of MS, providing both retention time and mass spectral data for each component in a sample. mdpi.commdpi.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and for preliminary purity checks. akjournals.com By comparing the R_f_ value of the product to that of the starting materials, one can quickly assess the conversion. akjournals.com
The following table summarizes the key analytical techniques and their expected utility in the characterization of This compound .
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Proton environment and connectivity | Signals for aromatic, NH, and isopropyl protons with characteristic splitting patterns. |
| ¹³C NMR | Carbon skeleton | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak with chlorine isotopic pattern; fragmentation pattern revealing structural units. |
| Infrared (IR) Spectroscopy | Functional groups | N-H stretching vibration. |
| HPLC | Purity and quantification | A major peak corresponding to the product, with retention time dependent on conditions. |
| GC-MS | Purity, identification of volatile components | A single peak for the pure compound with its corresponding mass spectrum. |
| TLC | Reaction monitoring and preliminary purity | A spot with a specific R_f value, distinct from starting materials. |
Structure Activity Relationship Sar Investigations of 5 Chloro 3 Propan 2 Yl 1h Indole Derivatives
Correlating C-5 Chloro Substitution with Ligand-Target Interactions
The introduction of a chlorine atom at the C-5 position of the indole (B1671886) ring has been shown to significantly influence the binding affinity and activity of various derivatives. This is often attributed to the formation of specific interactions, such as halogen bonds, with amino acid residues within the target's active site. mdpi.com For instance, in a series of 5-chloro-indole-2-carboxylate derivatives designed as inhibitors of EGFRT790M/BRAFV600E, the chlorine atom was observed to form a halogen bond with the cysteine residue Cys532. mdpi.com This interaction, along with other hydrophobic and hydrogen bonding interactions, contributes to the stabilization of the ligand within the active site. mdpi.com
Elucidating the Pharmacological Role of the C-3 Propan-2-yl Moiety
The C-3 position of the indole ring is a common site for substitution, and the nature of the substituent at this position can have a profound impact on pharmacological activity. While direct studies on the 5-chloro-3-(propan-2-yl)-1H-indole scaffold are limited, inferences can be drawn from related indole derivatives. The isopropyl group, being a bulky and hydrophobic moiety, can influence ligand-receptor interactions through steric and hydrophobic effects.
In a study on indole-based compounds, the substitution of the indole ring with an isopropyl group from leucine (B10760876) significantly diminished inhibitory potency against human butyrylcholinesterase (hBChE) by three orders of magnitude. nih.gov This suggests that the size and shape of the C-3 substituent are critical for optimal binding. The C-3 position is often involved in the functionalization of the indole nucleus, and various alkylation reactions have been developed to introduce substituents at this position. nih.govresearchgate.net The electronic nature of the substituents on the indole ring can influence the reactivity of the C-3 position. nih.gov
Analysis of N-1 Substitution Patterns on Bioactivity and Selectivity
The nitrogen atom at the N-1 position of the indole ring is another key point for structural modification. The presence or absence of a substituent at this position, as well as the nature of that substituent, can dramatically alter the biological activity and selectivity of indole derivatives. In many cases, an unsubstituted N-1 position, with its hydrogen atom, is crucial for activity as it can act as a hydrogen bond donor. u-tokyo.ac.jp
For example, in a series of 5-chloro-indolyl derivatives targeting EGFR, the indolyl NH was found to donate a hydrogen bond to the amino acid Asp855. nih.gov This interaction was a key feature of the binding mode. Similarly, for certain adrenergic receptor ligands, the hydrogen atom on the indole nitrogen was found to be important for antihypertensive activity, with the N-methylated analogue being inactive. u-tokyo.ac.jp Conversely, in some instances, N-1 substitution is well-tolerated or even beneficial. For example, N-alkylation of maleimides in a reaction with indoles showed that N-methyl and N-benzyl maleimides exhibited excellent reactivity. nih.gov The use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the indole nitrogen is a common strategy in the synthesis of N-1 unsubstituted derivatives. nih.gov
Impact of Indole Ring System Modifications on Pharmacological Efficacy
Modifications to the core indole ring system, such as the introduction of additional rings or the replacement of the indole with a bioisostere, can lead to significant changes in pharmacological efficacy. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. u-tokyo.ac.jp For instance, employing an indole moiety as a bioisostere for a two-atom linker unit has been explored in the design of GPR40 agonists. nih.gov
In one study, the cyclization of 5-chloro-indole-2-carboxylate derivatives into pyrido[3,4-b]indol-1-ones resulted in a significant decrease in antiproliferative action, highlighting the importance of the specific indole scaffold. mdpi.comnih.gov Conversely, the annelation of the 1,7-positions of the indole nucleus in ondansetron (B39145), a 5-HT3 receptor antagonist, resulted in increased affinity for the receptor. wikipedia.org Ring-opening transformations of indoles, although challenging due to the aromaticity of the system, represent another avenue for creating novel and reactive intermediates for the synthesis of diverse building blocks. acs.org
Stereochemical Considerations in Indole-Based Compounds
Stereochemistry plays a critical role in the biological activity of many indole-based compounds. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific receptor or enzyme. While ondansetron is a racemate and the stereochemistry of its asymmetric carbon is not a major factor in its interaction with the 5-HT3 receptor, this is not always the case. wikipedia.org
The development of asymmetric catalytic methods for reactions involving indoles is crucial for obtaining enantiomerically pure products. acs.org For example, asymmetric ring-opening reactions of bicyclic systems with indole as a nucleophile have been developed to ensure the appropriate stereochemistry of the product. acs.org The stereochemistry of indole reduction has also been studied, with different reducing agents leading to different stereoisomers. youtube.com
Computational Approaches in SAR Studies
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.comphyschemres.org This technique provides valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex, thereby guiding the design of more potent and selective inhibitors. mdpi.comnih.gov
In studies of 5-chloro-indole derivatives, docking simulations have been instrumental in understanding their mechanism of action. For example, docking of 5-chloro-indole-2-carboxylate derivatives into the active site of BRAFV600E and EGFRT790M enzymes revealed high binding affinity and specific interactions with key amino acid residues. mdpi.com The 5-chloro-indole moiety was often observed to stack between hydrophobic residues and form crucial hydrogen bonds and halogen bonds. mdpi.comnih.gov These computational studies support the experimental findings from enzyme inhibition assays and provide a rational basis for further structural modifications to improve pharmacological properties. nih.gov The stability of the predicted binding poses is often further evaluated using molecular dynamics (MD) simulations. mdpi.com
| Compound/Ligand | Target | Key Interactions | Reference |
| 5-chloro-indole-2-carboxylate derivative | EGFRT790M/BRAFV600E | Halogen bond with Cys532, pi-H interaction with Val471, hydrophobic interactions with Trp531, Phe583 | mdpi.com |
| 5-chloro-indolyl derivative | EGFR | H-bond donation from indolyl NH to Asp855 | nih.gov |
| Indole derivative | Serotonin (B10506) 5-HT1A/5-HT2A Receptors | Salt bridge with conserved Asp (3.32), indole moiety in hydrophobic microdomain | mdpi.com |
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. nih.govnih.gov In the context of drug discovery involving 5-chloro-indole derivatives, MD simulations provide critical insights into the conformational stability of these ligands and their dynamic interactions with biological targets. youtube.comyoutube.com By simulating the behavior of a ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can predict binding stability, identify key intermolecular interactions, and analyze how the protein's structure adapts upon ligand binding. nih.govmdpi.com
The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period. A stable RMSD for the protein and the bound ligand suggests that the complex has reached equilibrium and the binding pose is stable. nih.govresearchgate.net For instance, MD simulations performed on complexes of indole derivatives with enzymes like DNA gyrase or tryptophan halogenases have been used to assess conformational changes and the stability of binding. nih.govnih.gov In a study on tryptophan halogenases, MD simulations revealed that the positioning and orientation of the tryptophan indole ring within the active site are crucial for regioselective halogenation, a process maintained by an extensive network of hydrogen bonds and van der Waals interactions. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), defining the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govdergipark.org.trresearchgate.net This model serves as a 3D query for virtual screening, a computational technique used to search large chemical libraries for novel molecules that match the pharmacophore and are therefore likely to be active at the target of interest. nih.govnih.gov
The process begins with the generation of a pharmacophore model. This can be done through two main approaches: ligand-based or structure-based. dergipark.org.tr
Ligand-based modeling is used when the 3D structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting the common chemical features responsible for their activity, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. mdpi.com
Structure-based modeling is employed when the crystal structure of the target protein, preferably in complex with a ligand, is available. The model is built by identifying the key interaction points between the ligand and the protein's active site. mdpi.com
For 5-chloro-indole derivatives, a structure-based pharmacophore model could be developed from a co-crystal structure of a target enzyme (e.g., a protein kinase) with a potent indole inhibitor. researchgate.net The resulting model might specify an aromatic feature for the indole ring, a hydrophobic feature positioned near the C5-chloro group, and several hydrogen bond donor/acceptor points corresponding to other substituents.
Once validated, this pharmacophore model is used to screen vast compound databases like ZINC, ChemSpace, or MolPort. nih.govnih.gov This virtual screening process rapidly filters millions of compounds, retaining only those that geometrically and chemically match the pharmacophore query. nih.gov The resulting "hit list" is a much smaller, more manageable set of compounds with a higher probability of being active. These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for chemical synthesis and biological testing. mdpi.comfrontiersin.org This hierarchical approach significantly accelerates the discovery of new lead compounds, saving considerable time and resources compared to traditional high-throughput screening. For example, a pharmacophore model generated from indeno[1,2-b]indole-type inhibitors was successfully used to mine the ZINC database, leading to the identification of bikaverin (B1667059) as a novel inhibitor of human protein kinase CK2. nih.gov
Research Findings on Anticancer Activity of 5-Chloro-Indole Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For 5-chloro-indole derivatives, research has demonstrated significant potential, particularly in the development of anticancer agents. The 5-chloro substitution on the indole ring is often a key feature contributing to potency. The following table summarizes representative findings for various 5-chloro-indole derivatives against different cancer cell lines.
| Compound | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 µM | acs.org |
| 5f | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 µM | acs.org |
| 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivative with 1,3,4-thiadiazole | A549 (Lung) | 12.0 nM | tandfonline.com |
| 10b | 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative with 1,3,4-thiadiazole | K562 (Leukemia) | 10 nM | tandfonline.com |
| 5c | Substituted heteroannulated indole derivative | HeLa (Cervical) | 13.41 µM | researchgate.net |
| 5d | Substituted heteroannulated indole derivative | HeLa (Cervical) | 14.67 µM | researchgate.net |
| 36 | Indole-sulfonamide derivative with 2-OH and chloro substitutions | MOLT-3 (Leukemia) | Potent Activity | nih.gov |
Pharmacological Targets and Cellular Mechanisms of Action for 5 Chloro 3 Propan 2 Yl 1h Indole Analogs
Modulation of Key Cellular Signaling Pathways
Inhibition of the WNT/β-catenin Pathway
Direct or Indirect Inhibition of Dishevelled 1 (DVL1) Protein Function
Dishevelled (DVL) proteins are essential cytoplasmic components that transduce signals from cell surface receptors to downstream effectors in the WNT pathway. nih.gov Research has led to the identification of a potent 5-chloro-indole derivative, specifically (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, as a selective inhibitor of Dishevelled 1 (DVL1). nih.gov
This compound was discovered through structure-based virtual screening and was found to selectively inhibit the binding of DVL1 to its partner protein, NHERF1. nih.gov Molecular dynamics simulations revealed that the (S)-enantiomer of the compound exhibits a greater affinity for DVL1 compared to its (R)-enantiomer. nih.gov This inhibition disrupts the WNT signaling cascade, leading to anticancer effects in colorectal cancer cell lines. nih.gov
Table 1: Inhibitory Activity of a 5-Chloro-Indole Analog against DVL1 and WNT Pathway
| Compound | Target | EC₅₀ (µM) | Cell Line Growth Inhibition (EC₅₀, µM) |
|---|---|---|---|
| (S)-1 | DVL1 | 0.49 ± 0.11 | HCT116: 7.1 ± 0.6 |
| Racemic 1 | DVL1 | 0.74 ± 0.08 | HCT116: 10.4 ± 0.9 |
| (R)-1 | DVL1 | Not specified | HCT116: 15.5 ± 1.2 |
| Racemic 1 | WNT Pathway | 3.46 ± 0.07 | Not applicable |
Data sourced from a study on a new Dishevelled 1 inhibitor. nih.gov
Disruption of Frizzled Receptor Interactions
Frizzled (FZD) proteins are seven-pass transmembrane receptors that bind to WNT ligands, initiating the signaling cascade. researchgate.net The interaction between a WNT ligand, an FZD receptor, and a co-receptor like LRP5/6 forms a trimeric complex that recruits intracellular proteins such as DVL, leading to the inhibition of β-catenin degradation. researchgate.net Therefore, disrupting the WNT-FZD interaction is a key strategy for inhibiting the pathway. While the DVL1 inhibitor mentioned above acts downstream of the receptor complex, the disruption of Frizzled receptor interactions represents another potential mechanism for indole-based compounds. Although specific studies detailing the direct disruption of Frizzled receptor interactions by 5-chloro-3-(propan-2-yl)-1H-indole analogs are not prominent, this remains a plausible mechanism of action for WNT pathway inhibitors within this chemical class.
Mutations in tyrosine kinase pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, are critical drivers in several cancers. nih.gov A series of novel 5-chloro-indole-2-carboxylate derivatives have been developed and identified as potent dual inhibitors of mutant EGFR and BRAF pathways. nih.govresearchgate.net
Specifically, certain analogs have shown impressive inhibitory activity against the drug-resistant EGFRT790M mutation and the common BRAFV600E mutation. nih.gov For instance, compounds designated as 3b and 3e demonstrated excellent inhibition of EGFRT790M with IC₅₀ values of 8.6 nM and 9.2 nM, respectively, which is comparable to the established drug Osimertinib. nih.gov These compounds also showed an 8-fold selectivity for the mutant EGFRT790M over the wild-type EGFR, which is a desirable characteristic for reducing side effects. nih.govresearchgate.net Furthermore, these derivatives displayed significant anti-BRAFV600E activity. nih.gov
Table 2: Tyrosine Kinase Inhibitory Activity of 5-Chloro-Indole-2-Carboxylate Analogs
| Compound | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
|---|---|---|---|---|
| 3b | EGFRT790M | 8.6 ± 2 | Osimertinib | 8 ± 2 |
| 3e | EGFRT790M | 9.2 ± 2 | Osimertinib | 8 ± 2 |
| 3e | EGFR (wild-type) | 68 | Erlotinib (B232) | 80 |
| 3e | BRAFV600E | Not specified | Vemurafenib | More potent |
Data derived from studies on new 5-Chloro-indole-2-carboxylate derivatives as potent inhibitors of EGFR/BRAF pathways. nih.govbldpharm.com
Beyond signaling pathways, 5-chloro-indole analogs can target specific enzymes involved in disease processes.
Arachidonate 5-lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. nih.gov Overproduction of leukotrienes is implicated in inflammatory conditions like asthma and arthritis. Consequently, inhibiting the 5-LOX enzyme is a recognized therapeutic strategy.
While the indole (B1671886) nucleus is considered a valuable scaffold for developing 5-LOX inhibitors, and some indoline-based compounds have been identified as potent dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), specific research focusing on the 5-LOX inhibitory activity of this compound analogs is not extensively documented in the reviewed literature. bldpharm.com The established anti-inflammatory potential of the broader indole class suggests that this is a viable and important area for future investigation for this specific chemical series.
Enzyme Inhibitory Activities
Fungal Lanosterol (B1674476) 14α-Demethylase Inhibition
Lanosterol 14α-demethylase (LDM), a crucial cytochrome P450 enzyme (CYP51), is essential for the biosynthesis of ergosterol (B1671047) in fungi. nih.govwikipedia.org Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to cell death, making LDM a key target for antifungal agents. mdpi.commdpi.com The widely used azole antifungals function by having a nitrogen atom in their azole ring coordinate to the heme iron of LDM. nih.gov
Research has explored the potential of indole derivatives as inhibitors of fungal LDM. While specific studies on this compound are not detailed, the broader class of indole analogs has shown promise. For instance, dual inhibitors of lanosterol 14α-demethylase and histone deacetylase have been designed and demonstrated potent antifungal activity against azole-resistant Candida species. nih.gov These compounds disrupt ergosterol biosynthesis and other vital fungal processes. nih.gov The development of novel LDM inhibitors is a significant strategy to combat the growing issue of antifungal drug resistance. nih.govnih.gov
Table 1: Investigated Fungal Lanosterol 14α-Demethylase Inhibitors
| Compound Class | Key Findings | Reference |
| Lanosterol 14α-demethylase (CYP51)-histone deacetylase (HDAC) dual inhibitors | Exhibited potent antifungal activity against azole-resistant clinical isolates. Acted by blocking ergosterol biosynthesis and HDAC catalytic activity. | nih.gov |
| Azole Antifungals | Target LDM by coordinating to the heme iron. nih.gov | nih.gov |
Cholinesterase Enzyme Modulation (Acetylcholinesterase, Butyrylcholinesterase)
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission. The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov Indole analogs have been investigated as potential cholinesterase inhibitors. nih.gov
Studies have shown that simple indoles with substitutions on the benzene (B151609) ring exhibit low inhibitory activity against AChE. nih.gov However, the addition of a side chain to the pyrrole (B145914) ring, as seen in serotonin (B10506) and β-carbolines, significantly enhances inhibitory activity. nih.gov The specific substitution and conformation of the ring are crucial for effective binding to the enzyme's active site. nih.gov For example, a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized, and some compounds showed promising inhibitory efficacy against both AChE and BChE, with a preference for AChE. nih.gov Molecular docking studies have helped to understand the structure-activity relationships and binding interactions of these indole-based inhibitors. nih.govnih.gov
Table 2: Cholinesterase Inhibitory Activity of Indole Analogs
| Compound Series | Target Enzyme(s) | Key Findings | Reference |
| Simple indoles | Acetylcholinesterase (AChE) | Low inhibitory activity. | nih.gov |
| Indoles with pyrrole ring side chains (e.g., serotonin, β-carbolines) | Acetylcholinesterase (AChE) | Significantly improved inhibitory activity. | nih.gov |
| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Some compounds showed promising efficacy against both enzymes, with selectivity for AChE. | nih.gov |
| Naphtho- and thienobenzo-triazoles | Butyrylcholinesterase (BChE) | Effectively inhibited BChE with very good to moderate IC50 values. | mdpi.com |
Receptor-Mediated Biological Effects
Allosteric Modulation of Cannabinoid Receptor 1 (CB1)
The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes. nih.gov Allosteric modulators of the CB1 receptor offer a promising therapeutic avenue, potentially avoiding the psychoactive side effects associated with direct agonists. nih.govnih.gov
Several indole derivatives have been identified as allosteric modulators of the CB1 receptor. For instance, Org27569, an indole derivative, was initially considered a positive allosteric modulator (PAM) but was later characterized as a negative allosteric modulator (NAM) that impairs agonist binding. nih.gov Another indole derivative, ZCZ011, has been shown to act as a PAM, enhancing the binding of agonists and potentiating their signaling in various assays. nih.gov This compound also demonstrated antinociceptive effects in vivo without causing typical cannabimimetic side effects. nih.gov
Table 3: Indole-Based Allosteric Modulators of CB1 Receptor
| Compound | Type of Modulator | Key Findings | Reference |
| Org27569 | Negative Allosteric Modulator (NAM) | Impairs agonist binding to the CB1 receptor. | nih.gov |
| ZCZ011 | Positive Allosteric Modulator (PAM) | Increases agonist binding and potentiates signaling; shows antinociceptive effects in vivo. | nih.gov |
Interactions with Serotonin Receptors
Analogs of this compound have been studied for their interactions with serotonin (5-HT) receptors. Specifically, 5-chloroindole (B142107) has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor. nih.govnih.gov The 5-HT₃ receptor is a ligand-gated ion channel, and its modulation can have significant therapeutic implications. nih.govnih.gov
Research has shown that 5-chloroindole potentiates the responses induced by both full and partial agonists of the human 5-HT₃A receptor. nih.gov This effect was also observed at the native mouse 5-HT₃ receptor. nih.gov Radioligand binding studies indicated that 5-chloroindole increases the apparent affinity of serotonin for the receptor without affecting the binding of antagonists. nih.gov Furthermore, it was capable of reactivating desensitized 5-HT₃ receptors, highlighting its potential to restore receptor function. nih.gov
Influence on Fundamental Cellular Processes
Regulation of Signal Transduction Cascades
Analogs of this compound can influence fundamental cellular processes by modulating key signal transduction cascades. One of the well-documented mechanisms is through the allosteric modulation of the CB1 receptor, which in turn affects downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) phosphorylation cascade. nih.gov For example, the PAM ZCZ011 was found to potentiate anandamide-stimulated ERK phosphorylation. nih.gov
Furthermore, certain 5-chloro-indole derivatives have been designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR) and BRAF signaling pathways, which are often dysregulated in cancer. mdpi.com Specifically, some 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity by inhibiting mutant EGFR and BRAF pathways. mdpi.com Molecular docking studies have provided insights into how these compounds bind to the active sites of these kinases, revealing key interactions that contribute to their inhibitory effects. mdpi.comnih.gov
Alteration of Gene Expression Profiles
Analogs of this compound can significantly alter gene expression profiles, particularly in microorganisms. This is often linked to their interaction with key regulatory pathways that govern bacterial stress responses. One of the primary mechanisms is through the stringent response, a global reprogramming of gene expression in response to nutritional deficiencies.
In bacteria like Staphylococcus aureus, the stringent response is mediated by the (p)ppGpp synthetase/hydrolase (RSH) protein. When triggered by stresses such as amino acid deprivation, RSH-dependent stringent control leads to the repression of genes involved in the translational machinery, effectively slowing down protein synthesis and growth. nih.gov Concurrently, it upregulates genes responsible for the biosynthesis and transport of amino acids, attempting to counteract the nutrient limitation. nih.gov Indole derivatives that target the RSH protein can thus indirectly control the expression of a wide array of genes, contributing to their antimicrobial effects by manipulating the bacterial cell's ability to adapt to stress. nih.gov
Impact on Cellular Metabolic Pathways
The influence of this compound analogs extends to the modulation of cellular metabolic pathways. The alarmones (p)ppGpp, synthesized by RSH enzymes, are central regulators of various physiological processes. nih.gov By binding to RSH, indole analogs can trigger the synthesis of these alarmones, which in turn modulate the activity of metabolic enzymes involved in numerous biosynthetic pathways. nih.gov
This modulation allows bacteria to survive under nutrient starvation and other stress conditions. nih.gov For example, the stringent response can influence the metabolism of amino acids, lipids, and nucleotides to conserve resources and promote survival. nih.govnih.gov In the context of cancer cells, some indole derivatives have been noted to interfere with metabolic pathways crucial for rapid cell proliferation, although the specific mechanisms are still under extensive investigation.
Induction of Reactive Oxygen Species (ROS) Production
Several studies have indicated that certain indole derivatives can induce the production of reactive oxygen species (ROS) within cells. mdpi.comnih.gov ROS are chemically reactive molecules containing oxygen, such as peroxides and superoxides. While they are natural byproducts of normal oxygen metabolism and have roles in cell signaling, an overproduction of ROS can lead to significant cellular damage, a condition known as oxidative stress. This stress can damage DNA, proteins, and lipids, ultimately triggering apoptotic cell death. The ability of some 5-chloro-1H-indole analogs to increase ROS levels is considered a component of their anticancer activity. mdpi.comnih.gov
Inhibition of Tubulin Polymerization
A significant mechanism of action for many anticancer indole analogs is the inhibition of tubulin polymerization. nih.gov Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle formed during cell division. nih.gov By interfering with the dynamics of microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase, prevent chromosome segregation, and induce apoptosis in cancer cells. mdpi.comresearchgate.net
Many indole-based inhibitors bind to the colchicine-binding site on the β-subunit of tubulin. nih.govnih.gov This action disrupts the normal function of the mitotic spindle, making tubulin a key target for anticancer drug development. nih.gov
Table 1: Tubulin Polymerization Inhibition by Indole Analogs
| Compound | Description | Target Cancer Cell Lines | IC₅₀ Values (µM) | Reference |
|---|---|---|---|---|
| Compound 2d | 2-(1-acetyl-1H-indole-3-yl)-3-(phenyl) propenoic analogue | THP-1 (leukemia), MCF-7 (breast) | 0.80 (THP-1), 0.37 (MCF-7) | nih.gov |
| Compound 1k | 7-heterocyclyl-1H-indole derivative | MCF-7 (breast) | 0.58 (tubulin polymerization) | nih.gov |
| Compound 5m | Indole derivative | Four cancer cell lines | 0.37 (tubulin polymerization) | nih.gov |
| Compound 25a | Indole derivative with electron-donating groups | Various | 2.1 (tubulin polymerization) | mdpi.com |
| Compound 7i | Oxime-based indole/1,2,4-triazole hybrid | Various | 3.03 (tubulin polymerization) | researchgate.net |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Binding to (p)ppGpp Synthetase Proteins (RSH) for Antimicrobial Action
In bacteria, the RelA/SpoT homolog (RSH) proteins are crucial enzymes responsible for synthesizing the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), which orchestrate the stringent response. nih.gov This response is a survival mechanism triggered by stresses like nutrient starvation. nih.gov The synthesis of (p)ppGpp leads to a global downregulation of processes like replication, transcription, and translation, allowing the bacterium to enter a dormant, persistent state that can be tolerant to antibiotics. nih.gov
Indole derivatives have been identified as potential inhibitors of RSH proteins. By binding to these enzymes, they can disrupt the stringent response, rendering pathogenic bacteria more susceptible to conventional antibiotics and less able to survive under stress. Molecular docking studies have explored the binding of substituted indoles to RSH proteins from bacteria like Mycobacterium tuberculosis and Streptococcus equisimilis. nih.gov This mechanism is a promising avenue for developing new antimicrobial agents to combat multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 2: Antimicrobial Activity of an Indole Analog
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | MRSA ATCC 43300 | 0.98 | nih.gov |
MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Preclinical Biological Evaluation and Efficacy Studies of 5 Chloro 3 Propan 2 Yl 1h Indole Derivatives
In Vitro Assessment in Relevant Cell-Based Models
The primary method for evaluating the initial anticancer potential of 5-chloro-3-(propan-2-yl)-1H-indole derivatives involves in vitro studies using established cancer cell lines. These cell-based models allow for the assessment of the direct effects of the compounds on cancer cell proliferation and survival.
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
The antiproliferative and cytotoxic activities of various derivatives are key indicators of their potential as anticancer agents. These activities are typically measured by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), which represent the concentration of a compound required to inhibit cell growth or proliferation by 50%.
Derivatives of 5-chloro-1H-indole have demonstrated notable activity against colorectal cancer cell lines. For instance, a novel Dishevelled 1 (DVL1) inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), was shown to inhibit the growth of HCT116 cells with an EC₅₀ value of 7.1 ± 0.6 μM. nih.gov This suggests that targeting the WNT signaling pathway, in which DVL1 is a key protein, could be a viable strategy for treating WNT-dependent colon cancer. nih.gov
Further studies on other 5-chloro-indole derivatives have also shown significant antiproliferative effects. For example, some derivatives have been tested against HT-29 colon cancer cells, with one compound, 5f, showing less efficacy against this cell line compared to others. nih.gov
Table 1: Antiproliferative Activity of this compound Derivatives in Colorectal Carcinoma Cell Lines
| Compound/Derivative | Cell Line | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) | HCT116 | 7.1 ± 0.6 | nih.gov |
| Racemate RS4690 | HCT116 | 15.2 ± 1.1 | nih.gov |
| (R)-1 | HCT116 | 28.3 ± 1.2 | nih.gov |
In the context of lung cancer, derivatives of 5-chloro-indole have shown promising results against the A549 cell line, a human lung adenocarcinoma cell line. nih.govresearchgate.net For example, a series of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their antiproliferative activity. One of the most potent derivatives, compound 3e (R = m-piperidin-1-yl), exhibited a GI₅₀ of 29 nM and was more effective than the reference drug erlotinib (B232) against the A-549 cell line. mdpi.com Another study highlighted a derivative, compound 5f (R = p-2-methyl pyrrolidin-1-yl), which had a GI₅₀ of 29 nM and suppressed the A549 cell line more efficiently than erlotinib. nih.gov
Table 2: Antiproliferative Activity of this compound Derivatives in Lung Carcinoma Cell Line (A549)
| Compound/Derivative | GI₅₀ (nM) | Reference |
|---|---|---|
| 3e (R = m-piperidin-1-yl) | 29 | mdpi.com |
| 5f (R = p-2-methyl pyrrolidin-1-yl) | 29 | nih.gov |
| 5g (R = p-4-morpholin-1-yl) | 31 | nih.gov |
| 5d (R = p-N,N-dimethyl amino) | 36 | nih.gov |
| Erlotinib (reference) | 33 | nih.gov |
Several 5-chloro-indole derivatives have demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line. frontiersin.org Compound 3e (R = m-piperidin-1-yl) from a series of 5-chloro-indole-2-carboxylates was found to be more effective than the reference compound erlotinib against MCF-7 cells. mdpi.com Similarly, compound 3b (R = p-pyrrolidin-1-yl) showed higher potency against MCF-7 cells with an IC₅₀ value of 32 nM compared to erlotinib's 40 nM. mdpi.com
Table 3: Antiproliferative Activity of this compound Derivatives in Breast Adenocarcinoma Cell Line (MCF-7)
| Compound/Derivative | IC₅₀ (nM) | Reference |
|---|---|---|
| 3b (R = p-pyrrolidin-1-yl) | 32 | mdpi.com |
| 3a (R = H) | More potent than erlotinib | mdpi.com |
| Erlotinib (reference) | 40 | mdpi.com |
The cytotoxic effects of 5-chloro-indole derivatives have also been investigated in hepatocellular carcinoma cell lines like HepG2. frontiersin.org While specific data for this compound derivatives are part of broader studies on indole (B1671886) derivatives, the general class of compounds shows potential against liver cancer cells. For instance, new semi-synthetic phenoxy acetamide (B32628) derivatives have shown more promising activity against HepG2 cells than against MCF-7 cells. nih.gov
The anticancer potential of indole derivatives extends to a range of other malignancies. For instance, a study on new cytotoxic indole derivatives produced by an endophytic fungus revealed that one compound strongly inhibited the FADU cell line, a human hypopharyngeal squamous cell carcinoma, with an IC₅₀ value of 0.43 ± 0.03 μM. frontiersin.orgnih.gov Another study on 5-benzylidene-hydantoins, which are structurally related to indoles, showed that most of the tested compounds inhibited the proliferation of the A549 human lung adenocarcinoma cell line at a concentration of 20 microM. nih.gov
Antimicrobial Efficacy
The 5-chloro-indole nucleus is a key structural motif in a variety of synthetic compounds that exhibit significant antimicrobial properties. Researchers have developed numerous derivatives that show promise in combating both bacterial and fungal pathogens, including those that have developed resistance to existing drugs.
Derivatives based on the 5-chloro-indole structure have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govpeerj.com The inclusion of a chloro group at the 5-position of the indole ring is often associated with enhanced antibacterial efficacy. nih.gov For instance, a series of aminoguanidyl indole derivatives showed potent activity against both types of bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2–16 µg/mL for many of the tested compounds. peerj.com Specifically, derivatives containing a 5-chloro substituent alongside other modifications have shown notable effectiveness. nih.govpeerj.com
One study highlighted an N-(2H- nih.govresearchgate.netoxazino[6,5-b]quinolin-3(4H)-yl)-5-chloro-3-phenyl-1H-indole-2-carboxamide derivative, which exhibited maximum antibacterial activity with an activity index of 0.95 when compared to the standard drug Gentamicin. nih.gov Another study found that 3-substituted-1H-imidazol-5-yl-1H-indoles, including 5-chloro analogues, were effective growth inhibitors. researchgate.net These findings underscore the potential of the 5-chloro-indole scaffold in the development of new antibacterial agents.
The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a major global health challenge, necessitating the development of novel antibiotics. nih.gov Indole-based compounds, particularly 5-chloro derivatives, have been identified as a promising class of molecules with potent anti-MRSA activity. researchgate.netnih.gov
A screening of an in-house library identified 3-substituted-1H-imidazol-5-yl-1H-indoles as growth inhibitors of MRSA. researchgate.net Further synthesis and evaluation led to the discovery of analogues with significant anti-MRSA activity, with MIC values as low as ≤ 0.25 µg/mL. researchgate.net One specific derivative, 5-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole, was synthesized as part of this investigation into new anti-MRSA agents. researchgate.net Synthetic indole derivatives have been shown to be effective against multidrug-resistant Gram-positive bacteria, including MRSA, by targeting pathways such as respiratory metabolism. researchgate.net The unique structure of the indole ring makes it a prime candidate for drug development against these resistant strains. nih.gov
Table 1: Anti-MRSA Activity of Selected 5-Chloro-Indole Derivatives
| Compound/Derivative Class | MIC (µg/mL) | Reference |
| 3-substituted-1H-imidazol-5-yl-1H-indole analogues | ≤ 0.25 | researchgate.net |
| Initial 3-substituted-1H-imidazol-5-yl-1H-indole hits | 16 | researchgate.net |
| Chalcone derivative (17) | 12.5 | nih.gov |
Tuberculosis remains a leading cause of death from a single infectious agent, and drug-resistant strains of Mycobacterium tuberculosis are a growing threat. Indole derivatives are being actively explored as a source of new anti-tubercular drugs. nih.gov
Several mechanisms of action have been proposed for these compounds, including the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. researchgate.net A specific derivative, 3-(3-(5-Chloro-2-phenyl-1H-indol-3-yl)-1-isonicotinoyl-1H-pyrazol-5-yl)-2H-chromen-2-one, has been identified as a potential cell wall inhibitor with a reported MIC of 12.5 µg/ml. nih.gov Another class of compounds, indole-2-carboxamides, which includes fluoro-substituted analogues, has shown exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) M. tuberculosis strains, with one analog having an MIC of 0.012 μM. mdpi.com These findings highlight the potential of the 5-chloro-indole scaffold in developing new treatments for tuberculosis. nih.govmdpi.com
Table 2: Anti-TB Activity of Selected 5-Chloro-Indole Derivatives
| Compound | MIC (µg/mL) | Target Strain/s | Reference |
| 3-(3-(5-Chloro-2-phenyl-1H-indol-3-yl)-1-isonicotinoyl-1H-pyrazol-5-yl)-2H-chromen-2-one | 12.5 | M. tuberculosis | nih.gov |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (Parent compound) | 5.5 | H37Rv | mdpi.com |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (Parent compound) | 11 | MDR-MTB | mdpi.com |
In addition to their antibacterial properties, 5-chloro-indole derivatives have demonstrated efficacy against a range of pathogenic fungi. nih.govnih.govresearchgate.net Fungal infections, particularly in immunocompromised individuals, are a significant cause of morbidity and mortality.
Studies have shown that indole derivatives can inhibit the growth of Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.govnih.gov The antifungal activity of some derivatives is enhanced by the presence of a hydroxy group. nih.gov
Furthermore, research has identified indole derivatives with selective antifungal activity towards Cryptococcus neoformans, a fungus that can cause life-threatening meningitis. researchgate.netnih.gov A screening campaign discovered a phenethyl-indole-imidazole derivative that was a non-toxic, selective antifungal agent against C. neoformans. researchgate.net This highlights the potential to develop indole-based compounds that specifically target fungal pathogens with minimal host toxicity. nih.gov While many studies focus on human pathogens, research has also explored the use of plant extracts with antifungal properties against plant pathogens like Alternaria solani, the cause of early blight in potatoes, suggesting a broad applicability for antifungal compounds.
Table 3: Antifungal Activity of Selected Indole Derivatives
| Derivative Class/Compound | Target Fungi | Activity/MIC | Reference |
| Phenethyl-indole-imidazole 57 | Cryptococcus neoformans | Selective antifungal | researchgate.net |
| Phloeodictine analogues | C. neoformans, C. albicans | MIC: 0.88-10 uM | nih.gov |
| Substituted 4-thiazolidinone (B1220212) derivatives with hydroxy group | Fungal strains | Improved antifungal activity | nih.gov |
Antibacterial Spectrum against Gram-positive and Gram-negative Bacteria
Antiviral Properties (e.g., HIV-1, Herpes Simplex Virus type 1, Anticoronaviral)
The structural versatility of the indole ring has made it a valuable scaffold for the development of antiviral agents. Derivatives of 5-chloro-indole have shown particular promise as inhibitors of various viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Herpes Simplex Virus type 1 (HSV-1), and coronaviruses.
A series of 5-chloro-3-(phenylsulfonyl)indole-2-carboxamides were identified as highly potent, non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. The lead compound from this series, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, inhibited the HIV-1 RT enzyme and viral spread in human T-lymphoid cells at low nanomolar concentrations. This compound also showed improved potency against common drug-resistant mutant enzymes. Another derivative, (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate, demonstrated excellent anti-HIV activity with an EC50 of 11 nM. nih.gov
Research has also explored indole derivatives for activity against other viruses. The 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine was found to be a potent and selective inhibitor of HSV-1 replication. More recently, in response to the COVID-19 pandemic, indole chloropyridinyl ethers were evaluated for their antiviral efficacy against the SARS-CoV-2 virus. These compounds were found to effectively suppress the reproduction of the virus in vitro, with one derivative, AMND-1OL-3, showing high antiviral activity.
Table 4: Antiviral Activity of Selected 5-Chloro-Indole Derivatives
| Compound/Derivative | Virus | Activity Metric | Value | Reference |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide (1) | HIV-1 | Enzyme Inhibition | Low nanomolar | |
| (E)-methyl (2-carbamoyl-5-chloro-1H-indol-3-yl)(3-(2-cyanovinyl)-5-methylphenyl)phosphinate | HIV-1 | EC50 | 11 nM | nih.gov |
| Indole chloropyridinyl ether (AMND-1OL-3) | SARS-CoV-2 | Therapeutic Action Coefficient | 88.5% |
Antioxidant Activity Assays
Antioxidant compounds are crucial for protecting against cellular damage caused by reactive oxygen species (ROS). researchgate.net Several studies have investigated the antioxidant potential of indole derivatives, including those with a 5-chloro substitution, using various in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net
A study on new 3-substituted-2-oxindole derivatives found that compounds with halogen substitutions, including a 5-chloro analogue, exhibited good antioxidant activity. nih.gov The 5-chloro derivative (1c) showed a maximum free radical scavenging activity of 44% at a concentration of 50 μg/ml in a DPPH assay. nih.gov The study concluded that certain newly synthesised isatin (B1672199) derivatives, which share a core structure with indoles, show significant antioxidant activity at low concentrations. nih.gov Another investigation into C-3 substituted indole derivatives confirmed that the antioxidant activity is strongly dependent on the nature of the substituent at this position. researchgate.net These results suggest that the 5-chloro-indole scaffold can be a foundation for developing compounds with beneficial antioxidant properties. nih.govnih.gov
Table 5: Antioxidant Activity of a 5-Chloro-Indole Derivative
| Compound/Derivative | Assay | Activity | Concentration | Reference |
| 5-chloro analogue (1c) of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one | DPPH Free Radical Scavenging | 44% | 50 µg/ml | nih.gov |
In Vivo Efficacy Studies in Preclinical Animal Models
Comprehensive searches of publicly available scientific literature and databases did not yield specific in vivo efficacy studies for this compound or its direct derivatives. The following sections reflect the absence of data in the specified preclinical models.
Tumor Growth Inhibition in Xenograft Models
There is currently no publicly available data from in vivo studies assessing the efficacy of this compound derivatives on tumor growth inhibition in xenograft models.
Assessment in Disease-Specific Models (e.g., Prostaglandin and Leukotriene Dependent Models)
No specific in vivo studies on the effects of this compound derivatives in disease-specific models, such as those dependent on prostaglandins (B1171923) and leukotrienes, were identified in the reviewed literature.
Future Directions and Translational Challenges for 5 Chloro 3 Propan 2 Yl 1h Indole Research
Rational Design and Synthesis of Next-Generation Indole (B1671886) Derivatives with Enhanced Selectivity
The future development of 5-chloro-3-(propan-2-yl)-1H-indole as a therapeutic lead will heavily rely on the rational design and synthesis of new analogs with improved potency and selectivity for specific biological targets. The indole nucleus serves as a versatile template whose pharmacological activity can be fine-tuned through structural modifications. tandfonline.com
Research into other substituted indoles has demonstrated that strategic chemical changes can yield compounds with high target specificity. For instance, the development of 5-chloro-3-hydroxymethyl-indole-2-carboxamides has led to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, a series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives were successfully designed as inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa), a target for type 2 diabetes. nih.gov
For this compound, a rational design strategy could involve:
Modification of the 3-position: The propan-2-yl (isopropyl) group could be replaced with other alkyl or aryl groups to explore the steric and electronic requirements of a hypothetical binding pocket.
Functionalization of the indole nitrogen (N1): Alkylation or arylation at the N1 position can alter the compound's properties and has been a successful strategy for other indole derivatives.
Introduction of substituents on the benzene (B151609) ring: While the 5-chloro group is fixed, further substitutions at the 4, 6, or 7-positions could modulate activity and selectivity. For example, new 6- and 7-heterocyclyl-1H-indoles have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer treatment. nih.gov
The synthesis of these next-generation derivatives would build upon established indole synthesis methodologies. The creation of libraries of related compounds would be essential for structure-activity relationship (SAR) studies, which are critical for optimizing lead compounds. mdpi.com For example, SAR studies on indole-based hydrazide-hydrazone derivatives helped identify key features for inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. mdpi.comnih.gov
| Indole Derivative Class | Therapeutic Target | Design Strategy Highlight | Reference |
|---|---|---|---|
| 5-chloro-indole-2-carboxylate derivatives | EGFRT790M/BRAFV600E | Modification of substituents on the indole core to achieve dual pathway inhibition. | mdpi.com |
| 5-chloro-N-aryl-1H-indole-2-carboxamides | Human Liver Glycogen Phosphorylase a (hLGPa) | Introduction of dihydroxyethylphenyl groups to enhance binding to the enzyme's active site. | nih.gov |
| Indole-based hydrazide-hydrazones | AChE/BChE | Incorporation of a hydrazide-hydrazone bridge to enable interactions with target enzymes. | mdpi.com |
| 6- and 7-heterocyclyl-1H-indoles | Tubulin | Addition of heterocyclyl groups at the 6- and 7-positions to interfere with microtubule formation. | nih.gov |
Exploration of Novel Therapeutic Indications for Indole-Based Compounds
The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.gov This versatility suggests that this compound and its derivatives could be active in multiple therapeutic areas. The exploration of novel indications would be a critical step in realizing its full potential. mdpi.com
Current research has established the efficacy of various indole derivatives in several major disease categories:
Oncology: Indole compounds have been developed as anticancer agents that work through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and histone deacetylases. mdpi.comnih.govmdpi.com For example, derivatives of indole-6-carboxylate ester have been investigated as receptor tyrosine kinase inhibitors. nih.gov
Neurodegenerative Diseases: The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) has led to the development of indole-based compounds for conditions such as Alzheimer's and Parkinson's disease. mdpi.com These compounds often target enzymes like cholinesterases or receptors like the 5-HT₆ receptor. nih.gov
Infectious Diseases: Indole derivatives have shown promise as antibacterial, antifungal, and antiviral agents. tandfonline.com Notably, the FDA-approved drug Delavirdine, an indole-based compound, is an inhibitor of HIV reverse transcriptase. nih.gov
Metabolic and Inflammatory Diseases: Researchers have explored indole derivatives for managing diabetes, hypertension, and inflammation. tandfonline.com
Given this broad bioactivity, a logical future direction for this compound would be to screen it against a diverse panel of targets and cell lines representing these different disease areas. Its simple structure makes it an ideal candidate for initial high-throughput screening campaigns to identify potential "hits" for further development.
| Therapeutic Area | Mechanism of Action / Target | Example Indole Class | Reference |
|---|---|---|---|
| Oncology | Kinase Inhibition (e.g., EGFR, BRAF) | Substituted Indole Carboxamides | nih.govmdpi.com |
| Tubulin Polymerization Inhibition | Vinca Alkaloids, Heterocyclyl Indoles | nih.govmdpi.com | |
| Neurodegenerative Diseases | Cholinesterase Inhibition | Indole-based Hydrazones | mdpi.comnih.gov |
| 5-HT Receptor Antagonism | Substituted Azepino Indoles | nih.gov | |
| Infectious Diseases | HIV Reverse Transcriptase Inhibition | Atevirdine, Delavirdine | nih.govmdpi.com |
| Metabolic Diseases | Glycogen Phosphorylase Inhibition | 5-chloro-N-aryl-1H-indole-2-carboxamides | nih.gov |
Development of Advanced Methodologies for Indole Synthesis and Modification
The ability to efficiently synthesize this compound and its derivatives is fundamental to its research and development. While classical methods for indole synthesis like the Fischer, Bartoli, and Madelung syntheses are well-established, modern organic chemistry offers more advanced and efficient alternatives. mdpi.comepa.gov
Recent advancements focus on improving yield, functional group tolerance, and environmental friendliness ("green chemistry"). tandfonline.com These advanced methodologies could be pivotal for the future study of this compound.
Transition-Metal Catalysis: Palladium, copper, gold, and cobalt-catalyzed reactions have become powerful tools for constructing the indole ring and for its subsequent functionalization. derpharmachemica.commdpi.comacs.orgacs.org These methods often proceed under milder conditions and with greater precision than classical approaches. For example, palladium-catalyzed reactions can be used for C-H functionalization, allowing for direct modification of the indole core. mdpi.com
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. tandfonline.comresearchgate.net This high-speed method is ideal for rapidly generating libraries of derivatives for biological screening.
Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, and the development of catalyst-free or solvent-free conditions, are becoming increasingly important. researchgate.netrsc.org
Applying these modern techniques to the synthesis of this compound would not only streamline its production but also facilitate the creation of a diverse set of analogs for comprehensive biological evaluation.
| Methodology | Key Features | Potential Advantage for Research | Reference |
|---|---|---|---|
| Transition-Metal Catalysis (Pd, Co, Au) | High efficiency, broad functional group tolerance, regioselectivity. | Precise synthesis and modification of complex indole derivatives. | mdpi.comacs.orgrsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | High-throughput synthesis of compound libraries for screening. | tandfonline.comresearchgate.net |
| Green Chemistry Approaches | Use of water as a solvent, ionic liquids, solvent-free conditions. | Environmentally sustainable and cost-effective synthesis. | researchgate.netrsc.org |
| Photocatalysis | Uses light to drive chemical reactions, often under mild conditions. | Novel pathways for indole functionalization. | rsc.org |
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
Once a biological activity is identified for this compound, the next critical step is to understand its mechanism of action (MoA). Traditional approaches often rely on targeted assays against known proteins. However, an unbiased, system-wide approach can reveal novel targets and pathways. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful platform for this purpose. researchgate.net
A multi-omics approach can provide a holistic view of the cellular response to a compound: nih.govyoutube.com
Transcriptomics (RNA-Seq): Measures changes in gene expression, revealing which signaling pathways are activated or inhibited by the compound.
Proteomics: Analyzes changes in protein levels and post-translational modifications, identifying the proteins that are directly or indirectly affected.
Metabolomics: Profiles changes in small-molecule metabolites, offering insights into how the compound alters the cell's metabolic state. mdpi.com
By treating a relevant cell model (e.g., a cancer cell line) with this compound and applying these integrated omics techniques, researchers could construct a comprehensive map of its molecular perturbations. mdpi.com This can lead to the identification of its primary target(s) and off-target effects, which is crucial for both efficacy and safety assessment. nih.gov For example, integrated omics have been used to understand the complex interactions between plants and microbes involving indole derivatives and to elucidate the MoA of other small molecules. nih.govfrontiersin.org This approach moves research from correlation to causation, providing a deep mechanistic understanding that is vital for further drug development. frontiersin.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 5-chloro-3-(propan-2-yl)-1H-indole, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or direct chlorination of pre-functionalized indole precursors. For example, chlorination of 3-isopropylindole derivatives using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C achieves selective substitution at the 5-position . Optimization requires strict temperature control (<10°C) to minimize side reactions. Solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios (1:1.2 indole:SOCl₂) are critical for >80% yield .
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, isopropyl bromide | Reflux, 12 h, DCM | 65–75% |
| Direct chlorination | SOCl₂, DCM | 0–5°C, 4 h | 80–85% |
| Catalytic halogenation | I₂ (10 mol%), MeCN | 40°C, 5 h | 98%* |
*Catalytic iodine in acetonitrile enhances regioselectivity for electrophilic substitution .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm). Chlorine substituents deshield adjacent protons, shifting signals upfield by ~0.3 ppm .
- X-ray crystallography : Resolves planarity of the indole core and spatial orientation of substituents. Data deposited in the RCSB Protein Data Bank (PDB) can validate computational models .
- IR spectroscopy : Confirms N-H stretching (~3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column chromatography : Use silica gel (60–120 mesh) with hexane/ethyl acetate (8:2) to separate non-polar byproducts. Monitor fractions via TLC (Rf ~0.5) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for 12 h. Achieves >95% purity with minimal solvent waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound when varying catalysts or solvents?
- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., over-chlorination or dimerization). Systematic screening using Design of Experiments (DoE) identifies optimal parameters:
- Catalyst screening : Iodine (10 mol%) in MeCN maximizes electrophilic substitution (98% yield), while FeCl₃ yields <20% due to side reactions .
- Solvent effects : Polar aprotic solvents (MeCN) stabilize transition states better than DCM, reducing activation energy by ~15 kJ/mol . Validate via DFT calculations (e.g., Gaussian 16) to map energy profiles .
Q. What computational approaches are utilized to predict the biological interactions of this compound with target proteins?
- Methodological Answer :
- Molecular docking (MOE 2016) : Dock the compound into PDB structures (e.g., cytochrome P450 3A4) using the Triangle Matcher algorithm. Score poses with London dG, prioritizing H-bonding with active-site residues (e.g., Arg-106) .
- MD simulations (AMBER) : Simulate binding stability over 100 ns. RMSD <2 Å indicates stable interactions, while >3 Å suggests conformational flexibility .
Q. What strategies validate the biological activity of this compound derivatives through in vitro assays and SAR studies?
- Methodological Answer :
- Enzyme inhibition assays : Test IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™. Compare with control inhibitors (e.g., gefitinib) .
- SAR analysis : Modify substituents (e.g., nitro at C-3) and measure cytotoxicity (MTT assay). LogP values >3 correlate with improved membrane permeability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
